3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine is a compound that features a bicyclic structure known as bicyclo[2.2.1]heptane. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications. The oxazole ring in the compound adds to its chemical versatility, allowing it to participate in a range of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine typically involves the formation of the bicyclo[2.2.1]heptane scaffold followed by the introduction of the oxazole ring. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps involve the functionalization of the scaffold to introduce the oxazole ring and the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the bicyclic scaffold.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a similar bicyclic structure.
Sordarins: Bioactive compounds containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Natural products with related structures.
Uniqueness
3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts additional chemical versatility compared to other bicyclo[2.2.1]heptane derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKUGHWDGFEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=NOC(=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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